molecular formula C22H25NO3 B279411 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B279411
M. Wt: 351.4 g/mol
InChI Key: JQYAFHLZVZOUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BMS-986001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indolinones and has been found to exhibit promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been proposed that the compound exerts its effects by modulating the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce oxidative stress and apoptosis in various cell types. In addition, the compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is its potent anti-inflammatory and neuroprotective effects. The compound has also been found to exhibit anti-tumor activity, making it a potential candidate for the treatment of cancer. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One potential direction is the investigation of the compound's therapeutic potential in various human diseases, including neurodegenerative diseases, cancer, and inflammation. Another direction is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, the identification of the exact molecular targets of this compound and the elucidation of its mechanism of action could provide valuable insights into the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 1-(4-tert-butylphenyl)ethanone with ethyl 3-aminocrotonate in the presence of a base to form the key intermediate, which is then subjected to a cyclization reaction to obtain the final product. The synthesis route is relatively simple and can be carried out in a few steps with high yields.

Scientific Research Applications

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied in various preclinical models, including animal models of neurodegenerative diseases, cancer, and inflammation. The compound has been found to exhibit potent anti-inflammatory, anti-tumor, and neuroprotective effects. In a study conducted on a mouse model of multiple sclerosis, this compound was found to reduce the severity of the disease and improve motor function. In another study, the compound was found to inhibit the growth of several cancer cell lines, including breast and lung cancer.

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one

InChI

InChI=1S/C22H25NO3/c1-5-23-18-9-7-6-8-17(18)22(26,20(23)25)14-19(24)15-10-12-16(13-11-15)21(2,3)4/h6-13,26H,5,14H2,1-4H3

InChI Key

JQYAFHLZVZOUGV-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Origin of Product

United States

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